iridium(3+);1,3,5-trimethylbenzene-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+);1,3,5-trimethylbenzene-6-ide is a coordination compound that features iridium in the +3 oxidation state complexed with 1,3,5-trimethylbenzene-6-ide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);1,3,5-trimethylbenzene-6-ide typically involves the reaction of iridium(III) chloride with 1,3,5-trimethylbenzene under specific conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);1,3,5-trimethylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes in higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands.
Scientific Research Applications
Iridium(3+);1,3,5-trimethylbenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Iridium complexes are being investigated for their anticancer properties and potential use in photodynamic therapy.
Industry: The compound is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which iridium(3+);1,3,5-trimethylbenzene-6-ide exerts its effects depends on the specific application. In catalysis, the iridium center often acts as the active site, facilitating the transfer of electrons or atoms during the reaction. In biological systems, the compound may interact with cellular components, leading to changes in cellular function or inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Iridium(III) chloride: A common precursor in the synthesis of various iridium complexes.
Iridium(III) acetylacetonate: Another iridium complex with different ligands but similar oxidation state and coordination environment.
Iridium(III) cyclooctadiene: A complex used in catalysis with a different ligand structure.
Uniqueness
Iridium(3+);1,3,5-trimethylbenzene-6-ide is unique due to the presence of the 1,3,5-trimethylbenzene ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability, making it suitable for specific applications that other iridium complexes may not be able to achieve.
Properties
CAS No. |
146645-28-5 |
---|---|
Molecular Formula |
C27H33Ir |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
iridium(3+);1,3,5-trimethylbenzene-6-ide |
InChI |
InChI=1S/3C9H11.Ir/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;+3 |
InChI Key |
RKYBXBAGLXFDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.